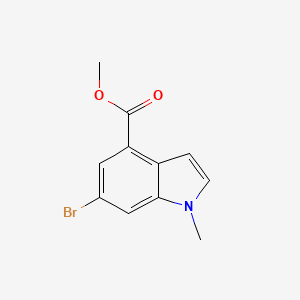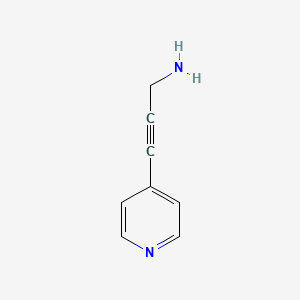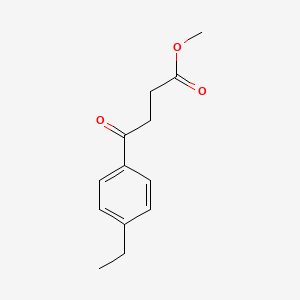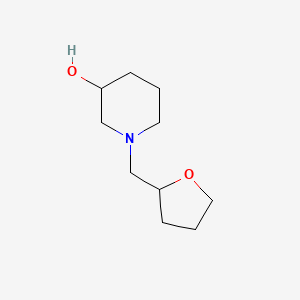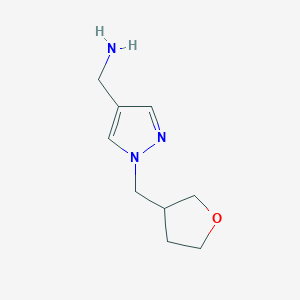
(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” is an organic compound with the chemical formula C5H11NO . It is also known as 3-Aminomethyltetrahydrofuran .
Synthesis Analysis
The synthesis of “this compound” has been achieved through the Michael addition reaction of nitromethane to diethyl maleate in 6 steps with a total yield of 45.5% .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H11NO . The molecular weight of this compound is 101.15 .Chemical Reactions Analysis
“this compound” can be used as a catalyst and reducing agent for hydrogenation reactions and for the synthesis of pharmaceuticals and pesticides .Physical And Chemical Properties Analysis
“this compound” has a density of 0.967±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is 156.0±13.0℃ at 760 Torr . The flash point is 53.1±13.1℃ . The vapor pressure is 2.95mmHg at 25°C . The refractive index is n20/D1.462 .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has highlighted the role of pyrazole derivatives as potent inhibitors of cytochrome P450 (CYP) isoforms. These enzymes are critical for the metabolism of many drugs, and their inhibition can help predict drug-drug interactions. For example, certain pyrazole compounds have been identified as selective inhibitors for specific CYP isoforms, which is essential for understanding the metabolism of drugs and for the development of new pharmaceuticals that minimize adverse interactions (Khojasteh et al., 2011).
Synthetic and Medicinal Perspective
Pyrazoles, including methyl substituted pyrazoles, exhibit a wide range of biological activities, making them potent medicinal scaffolds. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The synthetic methodologies for these compounds provide a foundation for developing new drugs with high efficacy and low resistance, demonstrating the significant potential of pyrazoles in medicinal chemistry (Sharma et al., 2021).
High Energy Density Materials
Pyrazole compounds have also been explored for their applications in high energy density materials (HEDMs), particularly in the context of energetic materials with high nitrogen content. These compounds are reviewed for their synthetic methods, structural analyses, and their potential in improving the performance of propellants and explosives. The study of azine energetic compounds, including pyrazoles, highlights their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).
Therapeutic Applications
Further, pyrazolines, closely related to pyrazoles, have been recognized for their therapeutic applications. These compounds are known for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Research into pyrazoline derivatives continues to uncover a broad spectrum of pharmacological effects, which could lead to new treatments for various diseases (Shaaban et al., 2012).
Safety and Hazards
“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” is a flammable liquid and vapor. It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
[1-(oxolan-3-ylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-3-9-4-11-12(6-9)5-8-1-2-13-7-8/h4,6,8H,1-3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEUHOLIRNRPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
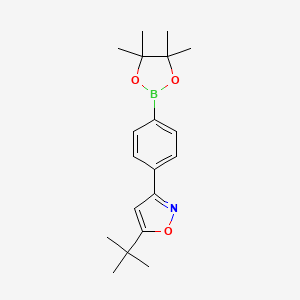
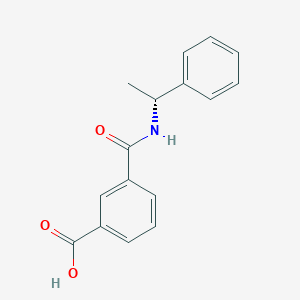
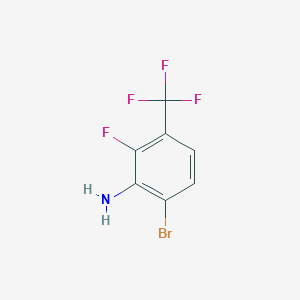
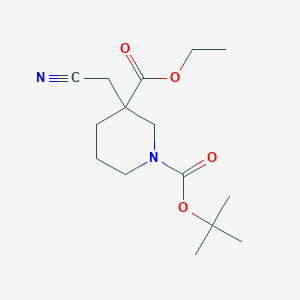
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)
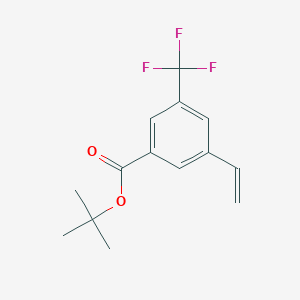
![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

